Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
CAS No.: 1803591-25-4
Cat. No.: VC2965542
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803591-25-4 |
|---|---|
| Molecular Formula | C11H14N4O4 |
| Molecular Weight | 266.25 g/mol |
| IUPAC Name | methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H14N4O4/c1-19-11(16)14-6-4-13(5-7-14)9-2-3-12-8-10(9)15(17)18/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | MFWQEOVBJOKTJG-UHFFFAOYSA-N |
| SMILES | COC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] |
Introduction
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a compound of interest in the field of organic chemistry and pharmaceutical research. It features a piperazine ring linked to a nitropyridine moiety and a methyl ester group, making it a versatile intermediate in synthesis and a potential candidate for biological studies.
Synthesis Methods
The synthesis of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate typically involves nucleophilic substitution reactions. The process may start with the preparation of a nitropyridine derivative, which is then coupled with a piperazine ring. The methyl ester group can be introduced through esterification reactions.
Biological Activity and Potential Applications
Compounds with similar structures to Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate have shown potential in neuropharmacology and cancer therapy due to their interactions with specific receptors and enzymes. The nitropyridine moiety is known to influence biological activity, particularly in cell signaling pathways.
Research Findings
While specific research on Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is limited, related compounds have demonstrated promising biological activities. For instance, piperazine derivatives have been explored for their anticancer properties by inducing cell death pathways such as necroptosis, which can bypass traditional apoptosis resistance in cancer cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume